Cas no 1824539-57-2 (2-(Methylamino)cyclohexane-1-carboxamide)

2-(Methylamino)cyclohexane-1-carboxamide is a cyclohexane-derived carboxamide compound featuring a methylamino substituent at the 2-position. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical research. The compound’s rigid cyclohexane backbone enhances stereochemical control, while the carboxamide and methylamino groups provide sites for further derivatization or coordination. Its balanced lipophilicity and hydrogen-bonding capacity suggest potential utility in drug design, particularly for targeting central nervous system (CNS) receptors or enzyme inhibitors. The compound’s stability under standard conditions facilitates handling and storage, supporting its use as an intermediate in complex synthetic pathways.
2-(Methylamino)cyclohexane-1-carboxamide structure
1824539-57-2 structure
Product Name:2-(Methylamino)cyclohexane-1-carboxamide
CAS No:1824539-57-2
MF:C8H16N2O
MW:156.225441932678
CID:5267699
Update Time:2025-05-20

2-(Methylamino)cyclohexane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylamino)cyclohexane-1-carboxamide
    • Inchi: 1S/C8H16N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h6-7,10H,2-5H2,1H3,(H2,9,11)
    • InChI Key: HYXNUCJQDGCKCW-UHFFFAOYSA-N
    • SMILES: C1(C(N)=O)CCCCC1NC

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Additional information on 2-(Methylamino)cyclohexane-1-carboxamide

Introduction to 2-(Methylamino)cyclohexane-1-carboxamide (CAS No. 1824539-57-2)

2-(Methylamino)cyclohexane-1-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 1824539-57-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclohexane core substituted with a carboxamide group and a methylamino moiety, has garnered attention due to its structural versatility and potential biological activities. The unique arrangement of functional groups in its molecular framework positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The structural motif of 2-(Methylamino)cyclohexane-1-carboxamide consists of a rigid cyclohexane ring, which provides steric stability, while the amide and methylamino groups introduce polar and basic characteristics, respectively. This combination allows the compound to interact with various biological targets, making it a versatile scaffold for medicinal chemists. The presence of the amide bond not only contributes to the molecule's solubility in polar solvents but also serves as a site for further chemical modifications, enabling the synthesis of derivatives with tailored properties.

In recent years, there has been a growing interest in cyclohexane derivatives due to their reported bioactivity across multiple therapeutic areas. The cyclohexane ring itself is a common structural feature in many pharmacologically active compounds, known for its ability to mimic natural amino acid structures and facilitate optimal binding interactions with biological receptors. The incorporation of nitrogen-containing functional groups, such as amides and amines, further enhances the potential for biological activity by enabling hydrogen bonding and other non-covalent interactions with biological targets.

2-(Methylamino)cyclohexane-1-carboxamide has been studied in the context of its potential role as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for constructing libraries of compounds for high-throughput screening (HTS) campaigns. Such screening efforts are crucial in identifying novel lead compounds that can be further optimized for therapeutic efficacy and safety. The compound's ability to serve as a precursor for more intricate structures underscores its importance in synthetic organic chemistry and drug development pipelines.

Recent advancements in computational chemistry have enabled more efficient virtual screening methods to identify promising candidates like 2-(Methylamino)cyclohexane-1-carboxamide. Molecular docking simulations and pharmacophore modeling have been employed to predict how this compound might interact with specific biological targets, such as enzymes or receptors involved in disease pathways. These computational approaches complement experimental efforts by providing rapid assessments of binding affinities and potential side effects, thereby accelerating the drug discovery process.

The pharmacological potential of 2-(Methylamino)cyclohexane-1-carboxamide has been explored in several preclinical studies. Initial research suggests that this compound may exhibit properties relevant to neurological disorders, where modulation of neurotransmitter systems is often key. The presence of both an amide and a methylamino group suggests possible interactions with serotonin or dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Further investigation into its mechanism of action could uncover new therapeutic strategies.

In addition to its neurological applications, 2-(Methylamino)cyclohexane-1-carboxamide has shown promise in studies related to anti-inflammatory and analgesic effects. The structural features that contribute to its bioactivity are also found in known therapeutics used to manage pain and inflammation. By leveraging these similarities while introducing novel modifications, researchers aim to develop next-generation drugs with improved efficacy and reduced side effects. The compound's versatility as a scaffold allows for fine-tuning of its properties through structural optimization.

The synthesis of 2-(Methylamino)cyclohexane-1-carboxamide involves multi-step organic reactions that highlight the ingenuity of synthetic chemists in constructing complex molecules from simpler precursors. Key steps typically include cyclization reactions to form the cyclohexane ring followed by introduction of the amide and methylamino groups through nucleophilic substitution or condensation reactions. Advances in synthetic methodologies have enabled more efficient routes, reducing reaction times and improving yields—a critical consideration for industrial-scale production.

The purity and quality of 2-(Methylamino)cyclohexane-1-carboxamide are paramount for both research applications and potential future commercialization. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its structure and assess its purity. These methods provide detailed information about the compound's molecular composition, ensuring that it meets the stringent standards required for pharmaceutical use.

The regulatory landscape surrounding new chemical entities like 2-(Methylamino)cyclohexane-1-carboxamide is another critical aspect that influences its development pathway. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) is essential before any clinical trials can commence. Researchers must navigate complex regulatory requirements related to safety testing, documentation, and manufacturing processes to bring this compound closer to market approval.

Future directions for research on 2-(Methylamino)cyclohexane-1-carboxamide include exploring its role in combination therapies alongside other pharmacological agents. The synergistic effects observed when combining multiple drugs can lead to enhanced therapeutic outcomes while minimizing individual drug dosages—a key goal in modern medicine. Preclinical studies investigating these combinations could provide valuable insights into how this compound might fit into broader treatment strategies.

The environmental impact of synthesizing and handling 2-(Methylamino)cyclohexane-1-carboxamide is also an important consideration. Sustainable chemistry principles are increasingly being applied to minimize waste generation and reduce reliance on hazardous reagents throughout the synthetic process. Green chemistry approaches aim to make drug development more environmentally friendly without compromising efficiency or yield—a balance that is crucial for long-term viability.

In conclusion,2-(Methylamino)cyclohexane-1-carboxamide (CAS No. 1824539-57-2) represents a compelling area of study within pharmaceutical chemistry due to its structural features and potential biological applications。 Its versatility as a scaffold, coupled with recent advancements in computational modeling, makes it an attractive candidate for further exploration。 As research continues, this compound holds promise not only as an intermediate but also as a lead structure for novel therapeutics targeting neurological, inflammatory, и другие заболевания。 The ongoing development efforts underscore the importance of innovative approaches in advancing medical science。

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